Cas no 116622-94-7 (2-(2-fluorophenyl)acetohydrazide)

2-(2-Fluorophenyl)acetohydrazide is a fluorinated aromatic hydrazide derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluorophenyl moiety, enhances metabolic stability and bioavailability, making it a valuable intermediate in medicinal chemistry. The compound's hydrazide functional group allows for versatile reactivity, facilitating the synthesis of heterocycles and other derivatives. Its fluorine substitution offers electronic and steric effects that can influence binding affinity in target molecules. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. High purity and consistent quality ensure reliable performance in synthetic applications.
2-(2-fluorophenyl)acetohydrazide structure
116622-94-7 structure
Product Name:2-(2-fluorophenyl)acetohydrazide
CAS No:116622-94-7
MF:C8H9FN2O
MW:168.168265104294
MDL:MFCD09729319
CID:1206207
PubChem ID:12289201
Update Time:2025-06-08

2-(2-fluorophenyl)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenyl)acetohydrazide
    • MFCD09729319
    • STL185681
    • SY083993
    • EN300-73038
    • AKOS000138048
    • CS-0099915
    • 116622-94-7
    • ALBB-020999
    • KE-0707
    • SB86133
    • Benzeneacetic acid, 2-fluoro-, hydrazide
    • 2-(2-Fluorophenyl)acetohydrazide, AldrichCPR
    • D97532
    • SCHEMBL9734517
    • MDL: MFCD09729319
    • Inchi: 1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
    • InChI Key: PNDSPBIGKGHCSR-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CC(NN)=O

Computed Properties

  • Exact Mass: 168.06989108g/mol
  • Monoisotopic Mass: 168.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.1Ų

2-(2-fluorophenyl)acetohydrazide Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

2-(2-fluorophenyl)acetohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X18825-1g
2-(2-Fluorophenyl)acetohydrazide
116622-94-7 98%
1g
¥106.0 2024-07-18
TRC
F621465-100mg
2-(2-Fluorophenyl)acetohydrazide
116622-94-7
100mg
$64.00 2023-05-18
TRC
F621465-250mg
2-(2-Fluorophenyl)acetohydrazide
116622-94-7
250mg
$75.00 2023-05-18
TRC
F621465-500mg
2-(2-Fluorophenyl)acetohydrazide
116622-94-7
500mg
$87.00 2023-05-18
TRC
F621465-1g
2-(2-Fluorophenyl)acetohydrazide
116622-94-7
1g
$98.00 2023-05-18
abcr
AB294641-1 g
2-(2-Fluorophenyl)acetohydrazide, 95%; .
116622-94-7 95%
1g
€87.80 2023-04-26
abcr
AB294641-5 g
2-(2-Fluorophenyl)acetohydrazide, 95%; .
116622-94-7 95%
5g
€134.00 2023-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GW169-1g
2-(2-fluorophenyl)acetohydrazide
116622-94-7 98%
1g
176.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GW169-5g
2-(2-fluorophenyl)acetohydrazide
116622-94-7 98%
5g
514.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GW169-200mg
2-(2-fluorophenyl)acetohydrazide
116622-94-7 98%
200mg
55.0CNY 2021-07-15

Additional information on 2-(2-fluorophenyl)acetohydrazide

Introduction to 2-(2-Fluorophenyl)acetohydrazide (CAS No. 116622-94-7)

2-(2-Fluorophenyl)acetohydrazide, a compound with the CAS number 116622-94-7, is a versatile organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorinated phenyl group and an acetohydrazide moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications, particularly in drug discovery and development.

The chemical structure of 2-(2-Fluorophenyl)acetohydrazide can be represented as C9H10FN2O. The presence of the fluorine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The acetohydrazide group, on the other hand, is known for its ability to form hydrogen bonds and participate in various chemical reactions, making it a useful functional group in the design of bioactive molecules.

In recent years, there has been a growing interest in the development of small molecules with antitumor and antimicrobial properties. 2-(2-Fluorophenyl)acetohydrazide has shown promising results in this regard. Studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Beyond its antitumor potential, 2-(2-Fluorophenyl)acetohydrazide has also been investigated for its antimicrobial properties. Research has shown that this compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The exact mechanism by which it exerts its antimicrobial effects is still under investigation, but it is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

The synthesis of 2-(2-Fluorophenyl)acetohydrazide can be achieved through several routes, each offering different advantages in terms of yield and purity. One common method involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by acetylation with acetic anhydride. This synthetic route is straightforward and can be easily scaled up for industrial production.

In addition to its biological activities, 2-(2-Fluorophenyl)acetohydrazide has also been explored as a building block for the synthesis of more complex molecules. Its reactivity and functional group versatility make it an attractive starting material for the preparation of derivatives with enhanced biological properties. For example, modifications at the fluorinated phenyl ring or the acetohydrazide moiety can lead to compounds with improved potency or selectivity.

The safety profile of 2-(2-Fluorophenyl)acetohydrazide is an important consideration in its development as a potential therapeutic agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further investigations are needed to fully understand its pharmacokinetics and potential side effects in humans.

In conclusion, 2-(2-Fluorophenyl)acetohydrazide (CAS No. 116622-94-7) represents a promising compound with diverse biological activities and potential applications in medicine. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited